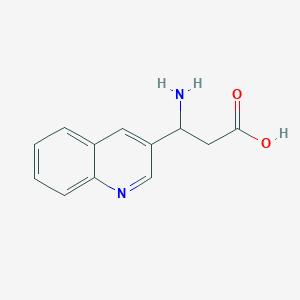

3-Amino-3-(quinolin-3-yl)-propionic acid

Description

Historical Context of Quinolines and β-Amino Acids in Chemical Biology

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, has a rich history in medicinal chemistry. rsc.orgfrontiersin.org First isolated from coal tar in 1834, its derivatives were soon recognized for their potent biological activities. rsc.org The most famous early example is quinine, an antimalarial drug extracted from the bark of the Cinchona tree, which was for a long time the only effective treatment for malaria. This discovery spurred extensive research into synthetic quinoline-based antimalarials, such as chloroquine (B1663885) and mefloquine. rsc.org Beyond their use in infectious diseases, quinoline derivatives have been developed as anticancer, anti-inflammatory, and antibacterial agents, solidifying the quinoline nucleus as a "privileged scaffold" in drug discovery. rsc.orgfrontiersin.org

Similarly, β-amino acids, while less common in nature than their α-amino acid counterparts, have garnered significant attention in chemical biology and medicinal chemistry. hilarispublisher.comnih.gov Their incorporation into peptides can induce stable secondary structures, such as helices and sheets, and confer resistance to enzymatic degradation. hilarispublisher.com These properties make β-amino acids valuable building blocks for the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov Research has demonstrated the diverse biological activities of β-amino acid-containing molecules, including antimicrobial, anticancer, and enzyme-inhibiting properties. hilarispublisher.com

Significance of 3-Amino-3-(quinolin-3-yl)-propionic Acid within Contemporary Organic and Medicinal Chemistry

The significance of this compound in contemporary research lies in its potential as a constrained β-amino acid with a bulky, aromatic side chain that can engage in specific biological interactions. The quinoline-3-yl moiety provides a rigid and planar structure capable of participating in π-stacking interactions with biological targets such as enzymes and receptors. The β-amino acid backbone allows for its incorporation into peptide chains, creating unique folded structures.

While extensive research dedicated solely to this compound is not widely documented, the significance of the broader class of quinoline-containing amino acids is well-established. For instance, various quinoline-amino acid conjugates have been synthesized and evaluated for their potential as antibacterial and anticancer agents. mdpi.com The combination of the quinoline core, known for its diverse bioactivities, with the structural properties of a β-amino acid makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The table below summarizes the potential areas of significance for this class of compounds.

| Feature | Significance in Organic and Medicinal Chemistry |

| Quinoline Moiety | Provides a rigid, aromatic scaffold for potential π-stacking interactions with biological targets. Known to be a "privileged scaffold" with a history of use in approved drugs. rsc.orgfrontiersin.org |

| β-Amino Acid Backbone | Offers the ability to form stable secondary structures in peptides and provides resistance to proteolytic degradation. hilarispublisher.com |

| 3-Substitution on Quinoline | The point of attachment influences the spatial orientation of the amino acid portion relative to the quinoline ring, which can be crucial for target binding. |

| Chirality at the β-Carbon | The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is critical for specificity in biological systems. |

Overview of Key Research Areas and Methodological Approaches

The primary research areas involving compounds like this compound include the development of novel peptidomimetics, the synthesis of conformationally restricted molecules for probing biological systems, and the discovery of new therapeutic agents. The rigid nature of the quinoline group can be exploited to control the conformation of peptide chains, which is a key strategy in designing molecules that can mimic or disrupt protein-protein interactions.

The synthesis of this compound falls under the broader category of β-aryl-β-amino acid synthesis. Several methodological approaches have been developed for this class of compounds, often focusing on the stereoselective construction of the C-N and C-C bonds at the β-position.

Key methodological approaches applicable to the synthesis of this compound and its derivatives are outlined in the table below.

| Methodological Approach | Description | Key Features |

| Mannich-type Reactions | Condensation of an enolizable carbonyl compound with an aldehyde and an amine. For β-amino acids, this often involves the reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) with an imine. organic-chemistry.org | A versatile and widely used method for C-C and C-N bond formation. Can be catalyzed by various Lewis acids or organocatalysts to achieve high enantioselectivity. rsc.org |

| Conjugate Addition | Addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (e.g., quinolin-3-yl acrylic acid). | A reliable method for the formation of the β-amino acid backbone. The stereochemistry can be controlled using chiral auxiliaries or catalysts. |

| Palladium-Catalyzed C-H Arylation | Direct arylation of the β-C-H bond of a β-alanine derivative using a quinoline-based arylating agent. acs.org | An efficient and atom-economical approach that avoids the pre-functionalization of the β-alanine starting material. acs.org |

| Photochemical Methods | Single-step aminocarboxylation of alkenes or arenes using a bifunctional reagent that generates both a carbon-centered ester radical and a nitrogen-centered iminyl radical. nih.gov | A metal-free and mild approach with a broad substrate scope. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-quinolin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(6-12(15)16)9-5-8-3-1-2-4-11(8)14-7-9/h1-5,7,10H,6,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIULDZWOGAVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino 3 Quinolin 3 Yl Propionic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as various two-dimensional (2D) NMR experiments, a complete picture of the molecular framework of 3-amino-3-(quinolin-3-yl)-propionic acid derivatives can be assembled.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of closely related structures and the known effects of the substituent groups. For a representative derivative, such as ethyl 3-amino-3-(quinolin-3-yl)propanoate, the proton and carbon signals can be assigned based on their chemical environment.

The ¹H NMR spectrum would characteristically show signals for the quinoline (B57606) ring protons in the aromatic region (typically δ 7.5-9.0 ppm). The protons at positions 2 and 4 of the quinoline ring are expected to appear at the most downfield shifts due to the deshielding effect of the nitrogen atom. The protons of the propionic acid backbone would include a methine proton (CH-N), which would likely appear as a triplet, and two diastereotopic methylene (B1212753) protons (CH₂-COO), which would present as a multiplet. The ethyl ester group would show a characteristic quartet for the OCH₂ protons and a triplet for the CH₃ protons.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the quinoline ring would resonate in the δ 120-150 ppm range. The carbonyl carbon of the ester or carboxylic acid would be found significantly downfield (δ 170-175 ppm). The aliphatic carbons of the propanoate chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl 3-amino-3-(quinolin-3-yl)propanoate

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Quinoline-H2 | 8.8 - 9.2 | 150 - 155 |

| Quinoline-H4 | 8.0 - 8.4 | 147 - 152 |

| Quinoline-H5/H7 | 7.8 - 8.1 | 128 - 132 |

| Quinoline-H6/H8 | 7.5 - 7.8 | 126 - 129 |

| CH-NH₂ | 4.5 - 5.0 | 50 - 55 |

| CH₂-COO | 2.8 - 3.2 | 40 - 45 |

| O-CH₂-CH₃ | 4.0 - 4.3 (quartet) | 60 - 65 |

| O-CH₂-CH₃ | 1.1 - 1.4 (triplet) | 13 - 16 |

| C=O | - | 170 - 175 |

Note: These are predicted values and may vary based on the solvent and specific derivative.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For a this compound derivative, COSY would show correlations between the methine proton and the adjacent methylene protons, as well as among the coupled protons of the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the methine proton signal would show a cross-peak with the signal of the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and from the quinoline protons to various carbons within the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY is critical for determining the conformation and stereochemistry of the molecule by observing through-space interactions between protons that are not necessarily coupled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. nih.gov

Upon ionization, the molecule can undergo characteristic fragmentation. Predicted fragmentation pathways for this compound could include:

Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

Cleavage of the Cα-Cβ bond, leading to the formation of a stable quinolinyl-containing fragment.

Loss of the amino group (-NH₂).

The analysis of these fragment ions in the tandem mass spectrum (MS/MS) helps to confirm the proposed structure. For instance, in the analysis of other amino acid derivatives of quinolines, ESI-TOF mass spectrometry has been effectively used for characterization. mdpi.com

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment | Predicted m/z | Description |

| [M+H]⁺ | 217.0921 | Molecular Ion |

| [M-NH₃+H]⁺ | 200.0655 | Loss of ammonia |

| [M-COOH+H]⁺ | 172.0862 | Loss of carboxylic group |

| [Quinoline-CH=NH₂]⁺ | 157.0757 | Cleavage of Cα-Cβ bond |

| [Quinoline]⁺ | 130.0546 | Quinoline fragment |

Note: These are predicted values based on the molecular formula C₁₂H₁₂N₂O₂.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H stretch: The amino group would show one or two bands in the 3300-3500 cm⁻¹ region.

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C=N and C=C stretch: Aromatic ring stretching vibrations for the quinoline system would appear in the 1450-1600 cm⁻¹ range.

N-H bend: This vibration for the primary amine would be observed around 1580-1650 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |

| Amino Group | N-H stretch | 3300-3500 | Medium |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Amino Group | N-H bend | 1580-1650 | Medium |

| Aromatic Ring | C=C/C=N stretch | 1450-1600 | Medium-Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its stereochemistry.

While a crystal structure for the title compound is not publicly available, studies on closely related quinoline derivatives have demonstrated the power of this technique. For example, the crystal structures of various 4-substituted amino quinolines have been determined to analyze their binding modes in biological systems. nih.gov In such analyses, the planarity of the quinoline ring, the conformation of the amino acid side chain, and the intermolecular interactions, such as hydrogen bonding and π-π stacking, are elucidated. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can provide insights into their physical properties and biological activity.

Chiroptical Spectroscopy for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them invaluable for determining the absolute configuration of stereocenters and for analyzing the conformational behavior of molecules in solution. For derivatives of this compound, which possess a chiral center at the C3 carbon, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are crucial for establishing enantiomeric purity and investigating their conformational landscape.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. acs.orgnih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which provides a unique fingerprint of a molecule's stereochemistry and conformation. nih.govamericanpeptidesociety.org

Determining Enantiomeric Purity:

For a chiral molecule like this compound, the two enantiomers, (R)- and (S)-, will produce CD spectra that are mirror images of each other. An enantiomerically pure sample of the (S)-isomer will exhibit a specific CD spectrum. Conversely, the pure (R)-isomer will show a spectrum of equal magnitude but opposite sign at all wavelengths. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will not produce a CD signal.

This principle allows for the quantitative determination of enantiomeric excess (ee) in a sample. nih.gov By comparing the intensity of the observed CD signal to that of a known enantiomerically pure standard, the relative concentrations of the two enantiomers can be accurately determined. The relationship between CD signal intensity and concentration is generally linear, which facilitates the creation of calibration curves for precise quantification. nih.gov

Investigating Solution Conformation:

The CD spectrum of a molecule is highly sensitive to its secondary structure and the spatial arrangement of its chromophores. americanpeptidesociety.orgnih.gov In the case of this compound derivatives, the quinoline moiety acts as a strong chromophore. The electronic transitions of this aromatic system are influenced by its spatial relationship with the chiral center and the rest of the molecule.

Therefore, changes in the solution conformation of these molecules, induced by factors such as solvent polarity, pH, or temperature, will lead to alterations in the CD spectrum. nih.govwisc.edu For instance, the folding of a peptide chain containing this amino acid into a specific helical or sheet-like structure would result in a characteristic CD signature. nih.govwisc.eduethz.ch Theoretical calculations can be used in conjunction with experimental CD data to model the likely solution conformations. ethz.chmdpi.com However, the interpretation can be complex, as the strong absorption of the aromatic side chain can sometimes obscure the signals from the peptide backbone itself, making it crucial to consider the contributions of all chromophores in the analysis. nih.gov

Research Findings:

While specific, detailed CD spectroscopic data for the isolated this compound is not extensively documented in publicly available literature, the principles of its analysis are well-established through studies of analogous structures such as β-peptides and amino acids with other aromatic side chains. nih.govwisc.eduunibas.it Research on peptides containing β-amino acids demonstrates that CD spectroscopy is a primary tool for elucidating secondary structures like helices and sheets. nih.govwisc.eduethz.ch The characteristic Cotton effects observed in the CD spectra of these peptides allow for the identification of their folding patterns. For example, the formation of a 14-helix in β-peptides is often associated with a positive CD band around 215 nm. wisc.edu

The presence of the quinoline group, an extensive aromatic chromophore, is expected to give rise to distinct electronic transitions in the near-UV region (around 250-320 nm). The sign and intensity of the Cotton effects in this region would be particularly sensitive to the absolute configuration at the C3 chiral center.

To illustrate the type of data obtained, the following table presents a hypothetical set of CD spectral data for the enantiomers of this compound. This data is representative of what would be expected from an experimental measurement and is intended for illustrative purposes only.

| Wavelength (nm) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 215 | +15,000 | -15,000 |

| 230 | -5,000 | +5,000 |

| 275 | +8,000 | -8,000 |

This representative data table showcases how the molar ellipticity values for the (S) and (R) enantiomers would be equal in magnitude but opposite in sign at each wavelength, a hallmark of enantiomeric pairs in CD spectroscopy. The specific wavelengths of the peaks would be determined by the electronic transitions of the quinoline chromophore and the peptide backbone.

Computational Chemistry and Theoretical Modeling of 3 Amino 3 Quinolin 3 Yl Propionic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of electron distribution, molecular orbitals, and reactivity, which are key determinants of a molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

For quinoline (B57606) derivatives, DFT calculations have been employed to analyze their electronic structures and predict their reactivity. nih.gov These studies often use functionals like B3LYP with a basis set such as 6-31+G(d,p) to optimize the molecular geometry and calculate electronic properties. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors are invaluable for understanding potential reaction mechanisms and designing new molecules with desired electronic properties.

Table 1: Representative Quantum Chemical Descriptors Calculated using DFT

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

This table represents typical descriptors derived from DFT calculations for compounds analogous to 3-Amino-3-(quinolin-3-yl)-propionic acid. The actual values would be determined through specific calculations for the molecule.

The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org For a flexible molecule like this compound, which has rotatable bonds in its propionic acid chain, a multitude of conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformers. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The various conformations can differ significantly in energy due to factors like steric hindrance and intramolecular hydrogen bonding. libretexts.org Understanding the preferred conformations is crucial, as it is often the lowest energy conformer that binds to a biological target. For peptides and amino acid derivatives, techniques like circular dichroism and Fourier-transform infrared (FTIR) spectroscopy can be used experimentally to study conformational preferences, which can then be correlated with computational models. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition.

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the binding affinity using a scoring function. The scoring function estimates the free energy of binding (ΔG), with more negative values indicating a more favorable interaction. nih.gov For quinoline-based compounds, docking studies have been successfully used to predict their binding modes and affinities against various biological targets, including enzymes implicated in cancer and infectious diseases. nih.govresearchgate.net

In a typical docking study of this compound, the molecule would be docked into the active site of a selected protein target. The simulation would generate multiple possible binding poses, ranked by their docking scores. This information helps to identify the most likely binding orientation and provides a quantitative estimate of the binding strength.

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative

| Target Protein | PDB ID | Ligand Pose | Binding Affinity (ΔG, kcal/mol) |

| Tyrosine Kinase | 2XIR | 1 | -9.2 |

| DNA Gyrase | 5MMN | 1 | -8.5 |

| Protease | 6LU7 | 1 | -7.8 |

This table is a hypothetical representation of docking results for a compound like this compound against various protein targets, based on studies of similar molecules.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov

For instance, in studies with quinoline derivatives, the quinoline ring often participates in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. researchgate.net The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The amino and carboxylic acid groups of the propionic acid side chain of the title compound are also expected to form crucial hydrogen bonds and salt bridges with polar residues in the binding site. nih.gov Identifying these key interactions is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the study of the flexibility of the protein and ligand, the stability of the binding pose, and the influence of the surrounding solvent.

An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. During the simulation, various parameters are monitored to assess the stability of the complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms is calculated to see how much they deviate from their initial docked positions. A stable RMSD over time suggests a stable binding complex. nih.govmdpi.com The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein.

Furthermore, MD simulations explicitly include solvent molecules, usually water, providing a more realistic model of the cellular environment. This allows for the analysis of water-mediated interactions between the ligand and the protein, which can play a significant role in binding. nih.gov The binding free energy can also be recalculated from the MD trajectory using more rigorous methods like MM/PBSA or MM/GBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) represent two cornerstone strategies in modern medicinal chemistry. The choice between them is primarily dictated by the availability of structural information for the biological target of interest.

Structure-Based Drug Design (SBDD) is contingent upon having a high-resolution three-dimensional structure of the target protein or enzyme, typically obtained through X-ray crystallography or cryo-electron microscopy. This structural data allows for the use of molecular docking simulations to predict how a ligand, such as this compound, would bind within the active site of the target. These simulations can elucidate key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern binding affinity and specificity. For instance, in the design of inhibitors for enzymes like vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, docking studies have been used to evaluate how quinoline derivatives fit into the binding pocket. researchgate.net This approach enables the rational design of modifications to the ligand's structure to enhance these interactions and improve its inhibitory potential.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach leverages the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features, or pharmacophores, of these active ligands, a model can be constructed that defines the essential steric and electronic properties required for bioactivity. This pharmacophore model can then be used to screen virtual libraries for new compounds that fit the model or to guide the modification of existing scaffolds. For this compound, if a series of related compounds demonstrated activity against a particular target, LBDD could be used to identify the key features of the quinoline ring, the amino group, and the carboxylic acid that are crucial for this activity.

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational method for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a group of congeneric compounds are dependent on the changes in their physicochemical properties.

In a typical QSAR study involving derivatives of this compound, a series of analogues would be synthesized and their biological activity (e.g., inhibitory concentration IC₅₀) would be measured. A wide range of molecular descriptors for each analogue would then be calculated using computational software. These descriptors can be categorized as constitutional, topological, geometric, and electronic, among others. A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical model that relates a subset of these descriptors to the observed biological activity.

A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) and predictive ability, which is often assessed through internal and external validation techniques. nih.gov For example, QSAR studies on quinolinone-based thiosemicarbazones have shown that descriptors like van der Waals volume and electron density can be pivotal in determining antituberculosis activity. arabjchem.org

The resulting QSAR equation can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and conserving resources. It also provides valuable insights into the mechanism of action by highlighting the molecular properties that are most influential for the desired biological effect.

To illustrate the application of QSAR, a hypothetical study on a series of this compound derivatives might involve the descriptors and activity data presented in the following tables.

Future Directions and Advanced Research Perspectives on 3 Amino 3 Quinolin 3 Yl Propionic Acid

Development of Novel Synthetic Routes for Diverse Analogues

The future exploration of 3-Amino-3-(quinolin-3-yl)-propionic acid's potential is intrinsically linked to the ability to generate a wide array of structural analogues. The development of novel and efficient synthetic routes is paramount for creating chemical libraries that can be screened for diverse biological activities. Current research into quinoline (B57606) chemistry provides a strong foundation for these efforts.

Methodologies for creating diverse quinoline-based structures often involve multi-step reactions starting from readily available materials. For instance, novel fused tricyclic quinoline heterocycles have been successfully synthesized from aliphatic amino carboxylic acid substrates through a sequence of cyclization, protection, amidine formation, and cross-coupling reactions. orientjchem.org Similarly, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives demonstrates the feasibility of modifying the propionic acid side chain to introduce various functional groups. nih.gov

Future synthetic strategies will likely focus on:

Core Modifications: Introducing substituents onto the quinoline ring to modulate electronic properties, solubility, and interactions with biological targets. Syntheses of 7-substituted 2-chloroquinoline-3-carboxylic acids showcase how the core can be functionalized before further derivatization. nih.gov

Side-Chain Elaboration: Expanding beyond simple alkyl or aryl groups on the amino and carboxylic acid moieties. This could involve incorporating other amino acids, peptides, or specialized functional groups to create hybrids with unique properties. The synthesis of quinolinone-3-aminoamides and their subsequent conjugation with R-lipoic acid serves as a prime example of creating bifunctional molecules. afantitis.com

Stereoselective Synthesis: Developing methods to control the stereochemistry at the chiral center of the amino acid portion is crucial, as different enantiomers often exhibit distinct biological activities.

These advanced synthetic approaches will enable the systematic exploration of the chemical space around the this compound scaffold, providing a rich library of compounds for biological evaluation.

Table 1: Synthetic Strategies for Quinoline Analogue Development

| Strategy | Description | Example Reaction | Potential Outcome | Reference |

|---|---|---|---|---|

| Core Functionalization | Introduction of substituents onto the quinoline ring system. | Treatment of quinolin-2(1H)-one-3-carboxylic acids with phosphoryl chloride to yield 2-chloroquinoline (B121035) derivatives. | Modulated electronic properties, altered target binding. | nih.gov |

| Side-Chain Amidation | Coupling of the carboxylic acid with various amines to form amides. | Reaction of a quinoline carboxylic acid with an amino acid methyl ester followed by hydrolysis. | Introduction of new hydrogen bonding sites, improved biological targeting. | mdpi.com |

| N-Alkylation/Arylation | Modification of the nitrogen atom within the quinoline ring or the amino group. | Reaction of a heterocyclic amide with acrylic acid derivatives to achieve N-substitution. | Enhanced lipophilicity, altered metabolic stability. | nih.gov |

| Hybrid Synthesis | Conjugation of the quinoline scaffold to another biologically active molecule. | Coupling of quinolinone-3-aminoamides with R-lipoic acid N-hydroxysuccinimidyl-ester. | Creation of bifunctional agents with combined activities (e.g., antioxidant and anti-inflammatory). | afantitis.com |

Advanced Mechanistic Studies of Biological Interactions

While the synthesis of new analogues is essential, understanding how these molecules interact with biological systems at a molecular level is equally critical. Advanced mechanistic studies can reveal the specific proteins, nucleic acids, or cellular pathways that are modulated by this compound and its derivatives, providing a rationale for their observed biological effects and guiding future design efforts.

For related quinoline structures, various mechanisms of action have been identified. For example, certain N-acylhydrazone derivatives of 7-chloro-4-piperazin-1-yl-quinoline have been shown to inhibit the growth of Plasmodium falciparum by preventing the formation of hemozoin (hematin). nih.gov Other quinoline-3-carboxylate derivatives have demonstrated anticancer activity by inducing apoptosis through intrinsic cellular pathways. nih.gov

Future mechanistic investigations for this compound derivatives could involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of active compounds.

Biophysical Analysis: Using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding kinetics and thermodynamics of the compound-target interaction.

In Silico Modeling: Computational studies can predict and rationalize the binding modes of these compounds. For instance, in-silico analysis of some quinoline-3-carboxylic acids suggests they act as DNA minor groove-binding agents, with specific substitutions forming hydrogen bonds with nucleic acid base pairs. researchgate.net

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as changes in gene expression, protein phosphorylation, or metabolite levels. The gut microbiota-derived metabolite indole-3-propionic acid, a structural relative, is known to prevent oxidative stress and inhibit proinflammatory cytokine synthesis, suggesting similar pathways could be relevant. nih.gov

A thorough understanding of these mechanisms is crucial for optimizing lead compounds and transforming them into effective and selective agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govnih.gov These computational tools can analyze vast datasets to identify complex relationships between chemical structures and biological activities, offering powerful new approaches for the development of this compound analogues.

The integration of AI/ML can be applied at multiple stages of the discovery process: mednexus.orgspringernature.com

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known active molecules to design novel compounds with desired properties. springernature.com This approach can be used to generate focused libraries of virtual this compound analogues tailored for specific biological targets.

Virtual Screening: ML models can be trained to predict the biological activity of compounds, allowing for the rapid screening of large virtual libraries to prioritize candidates for synthesis. This significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase is critical for success. AI algorithms can predict these properties from a compound's structure, helping to eliminate candidates with unfavorable profiles before significant resources are invested. nih.gov

By combining the synthetic accessibility of the this compound scaffold with the predictive power of AI, researchers can more efficiently navigate the vast chemical space to identify potent and drug-like candidates.

Table 2: Applications of AI/ML in the Development of Quinoline Analogues

| AI/ML Technique | Application | Description | Reference |

|---|---|---|---|

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | An adversarial auto-encoder can be used to generate novel, random drug-like compounds or compounds biased towards a specific target. | mednexus.org |

| Recurrent Neural Networks (RNNs) | Focused Library Generation | RNNs can learn the "syntax" of chemical structures from existing databases and generate new molecules that are similar but novel. | springernature.com |

| Graph Neural Networks (GNNs) | Property Prediction | GNNs can learn from the graph structure of molecules to predict chemical properties and drug-target interactions, optimizing drug design. | nih.gov |

| Deep Learning (DL) Models | Virtual Screening & Efficacy Prediction | DL models analyze chemical structures, biological activities, and pharmacokinetic data to predict the efficacy and safety of potential drugs. | nih.gov |

Exploration of this compound as a Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological process or target. The unique structure of this compound, with its versatile handles for chemical modification, makes it an excellent candidate for development into a biological probe.

To function as a probe, the core molecule must be derivatized to include a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling, without losing its inherent biological activity. Recent work in probe development has shown the generation of fluorescent reporters that produce a unique photophysical response upon coupling to the α-amino group of an amino acid. biorxiv.org A similar strategy could be applied here.

Potential avenues for developing probes from this scaffold include:

Fluorescent Probes: Attaching a fluorescent dye, such as a BODIPY or fluorescein, to the amino or carboxyl group. This would allow for the visualization of the molecule's distribution within cells and tissues using fluorescence microscopy, providing insights into its localization and potential sites of action.

Affinity-Based Probes: Immobilizing an active analogue onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This tool can be used to "pull down" its binding partners from cell lysates, enabling direct identification of its molecular target(s).

Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the structure. Upon UV irradiation, this group forms a covalent bond with the nearest molecule, which is presumably its biological target, allowing for irreversible labeling and subsequent identification.

The development of such probes would transform this compound from a mere drug candidate into a powerful tool for fundamental biological research.

Opportunities in Chemical Probe Development for Uncharacterized Targets

A significant challenge in modern biology is assigning functions to the vast number of proteins and other biomolecules that remain uncharacterized. Phenotypic screening, where compounds are tested for their ability to produce a specific cellular effect or phenotype, is a powerful strategy for discovering molecules that act on novel or uncharacterized targets.

A library of diverse this compound analogues could be deployed in phenotypic screens to uncover new biological activities. For example, a phenotypic screen was successfully used to identify compounds that inhibit the production of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in asthma. plos.org This approach led to the discovery of active compounds without prior knowledge of the specific molecular target.

The process would involve:

Screening: Testing a library of analogues in a relevant cell-based assay that measures a complex biological outcome (e.g., cell differentiation, stress response, pathogen viability).

Hit Identification: Identifying compounds that consistently produce a desired phenotype.

Target Deconvolution: Using the "hit" compound as a chemical probe (as described in section 6.4) to identify its molecular target.

This strategy leverages the chemical diversity of the this compound library to explore un-drugged biological space, potentially leading to the discovery of first-in-class therapeutic agents and shedding light on previously unknown biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-3-(quinolin-3-yl)-propionic acid?

- Methodology : A common approach involves coupling quinoline-3-carbaldehyde with a β-amino acid precursor via reductive amination or Strecker synthesis. For analogs like 3-amino-3-(4-fluorophenyl)propionic acid, coupling reactions with activated esters (e.g., using EDC/HOBt) are employed .

- Key Considerations : Optimize reaction pH (7–9) and temperature (25–60°C) to prevent racemization. Purification via reverse-phase HPLC or ion-exchange chromatography ensures high enantiomeric purity .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : Use H and C NMR to confirm the quinoline ring protons (δ 8.5–9.5 ppm) and the β-amino acid backbone (δ 2.5–3.5 ppm) .

- HPLC : Utilize C18 columns with UV detection (λ = 254 nm) for purity assessment .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical MW: 244.26 g/mol) .

Q. What are the storage and handling protocols for this compound?

- Storage : Store at 0–5°C in airtight, light-resistant containers. Avoid exposure to strong acids/bases to prevent degradation .

- Safety : Use PPE (gloves, goggles) due to incompatibility with oxidizing agents. Refer to MSDS for spill management .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence biological activity?

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) at the quinoline 6-position enhance receptor binding affinity, as seen in analogs like 3-amino-3-(2-nitrophenyl)propionic acid .

- Fluorine substituents (e.g., 4-fluorophenyl) improve metabolic stability but may reduce solubility .

Q. What role does this compound play in glutamate receptor modulation?

- Mechanistic Insight : The β-amino acid backbone mimics endogenous ligands like NMDA/AMPA receptor agonists. Studies on β-tyrosine analogs show competitive inhibition at NMDA sites (K ≈ 50–100 µM) .

- Methodology : Perform electrophysiological patch-clamp assays on hippocampal neurons to measure ion flux modulation .

Q. How can enzymatic biosynthesis pathways be leveraged for scalable production?

- Biosynthesis Strategy :

- Engineer E. coli or S. cerevisiae to express aminotransferases (e.g., SgcC) for stereoselective synthesis of (S)-enantiomers .

- Optimize fermentation conditions (pH 6.5, 30°C) with glycerol as a carbon source to improve yield .

- Challenges : Address low titers (<1 g/L) via directed evolution of rate-limiting enzymes .

Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?

- Findings : In polar solvents (e.g., water), the carboxyl group deprotonates (pKa ≈ 2.5), shifting UV-Vis λ from 270 nm (acidic) to 290 nm (basic) .

- Methodology : Use variable-temperature NMR and DFT calculations to correlate solvent effects with conformational stability .

Data Contradictions and Resolution

- Solubility Discrepancies : Some studies report aqueous solubility of 10 mg/mL , while others note limited solubility (<5 mg/mL) due to crystalline polymorphism . Resolve via X-ray crystallography to identify dominant polymorphs.

- Receptor Binding Affinity : Discrepancies in NMDA receptor K values (50–200 µM) may arise from assay conditions (e.g., Mg concentration). Standardize buffer composition across studies .

Key Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.